molecular formula C8H15ClN2O B6209917 1,7-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 2731008-94-7

1,7-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No. B6209917
CAS RN: 2731008-94-7
M. Wt: 190.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Diazaspiro[4.5]decan-2-one hydrochloride (D2HCl) is a cyclic organic compound classified as a spiro compound, which is a type of heterocyclic compound. It is commonly used in scientific research and laboratory experiments due to its unique structure and properties.

Scientific Research Applications

1,7-diazaspiro[4.5]decan-2-one hydrochloride is widely used in scientific research due to its unique structure and properties. It has been used as a model compound for studying the mechanism of enzyme-catalyzed reactions and for investigating the effects of spiro compounds on biological systems. Additionally, 1,7-diazaspiro[4.5]decan-2-one hydrochloride has been used in research related to the synthesis of new drugs, as well as for the development of new materials.

Mechanism of Action

The mechanism of action of 1,7-diazaspiro[4.5]decan-2-one hydrochloride is not well understood, however it is thought to involve the formation of a complex between the spiro compound and the active site of an enzyme. This complex then binds to the enzyme, resulting in the inhibition of its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,7-diazaspiro[4.5]decan-2-one hydrochloride are not well understood, however it is known to have an inhibitory effect on enzymes involved in DNA replication and transcription. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1,7-diazaspiro[4.5]decan-2-one hydrochloride in laboratory experiments include its low cost and ease of synthesis, as well as its stability in a variety of solvents. Additionally, its unique structure allows for the study of the effects of spiro compounds on biological systems. The main limitation of using 1,7-diazaspiro[4.5]decan-2-one hydrochloride in laboratory experiments is its lack of specificity, as it can bind to a variety of enzymes.

Future Directions

The potential future directions for research related to 1,7-diazaspiro[4.5]decan-2-one hydrochloride include the development of new drugs based on its structure, as well as the exploration of its potential therapeutic effects in humans. Additionally, further research is needed to better understand the mechanism of action of 1,7-diazaspiro[4.5]decan-2-one hydrochloride and its effects on biological systems. Finally, further research is needed to explore the potential applications of 1,7-diazaspiro[4.5]decan-2-one hydrochloride in the fields of materials science and nanotechnology.

Synthesis Methods

The synthesis of 1,7-diazaspiro[4.5]decan-2-one hydrochloride involves a multi-step process and is typically accomplished using a Grignard reaction. The Grignard reaction is a type of organic reaction that involves the addition of a magnesium halide to an organic compound, resulting in the formation of a new organic compound. In the synthesis of 1,7-diazaspiro[4.5]decan-2-one hydrochloride, a Grignard reagent is reacted with a ketone to form a tertiary alcohol, which is then treated with hydrochloric acid to yield the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,7-diazaspiro[4.5]decan-2-one hydrochloride involves the reaction of 1,6-diaminohexane with cyclohexanone followed by cyclization to form the spiro compound. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1,6-diaminohexane", "cyclohexanone", "hydrochloric acid" ], "Reaction": [ "1. 1,6-diaminohexane is reacted with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid to form the intermediate 1,6-diaminohexan-2-one.", "2. The intermediate is then cyclized by heating with acetic anhydride to form the spiro compound 1,7-diazaspiro[4.5]decan-2-one.", "3. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt of 1,7-diazaspiro[4.5]decan-2-one." ] }

CAS RN

2731008-94-7

Product Name

1,7-diazaspiro[4.5]decan-2-one hydrochloride

Molecular Formula

C8H15ClN2O

Molecular Weight

190.7

Purity

95

Origin of Product

United States

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